Hippeastrine
CAS No.: 22352-41-6
VCID: VC20747332
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
Purity: 98 % (TLC)
* For research use only. Not for human or veterinary use.

Description |
Hippeastrine is a naturally occurring indole alkaloid primarily isolated from plants in the Amaryllidaceae family, particularly from species such as Hippeastrum puniceum and Hymenocallis littoralis. This compound has garnered attention due to its diverse biological activities, including notable cytotoxic properties, making it a subject of interest in cancer research and potential therapeutic applications. Biological ActivitiesResearch has indicated that hippeastrine exhibits several pharmacological properties, particularly in the context of cancer treatment and viral infections. 3.1 Anticancer Activity In vitro studies have demonstrated that hippeastrine has significant antiproliferative effects against various cancer cell lines. For example:
These results suggest that hippeastrine could be a promising candidate for anticancer therapies, potentially acting as a topoisomerase I inhibitor, which is crucial for DNA replication and repair processes in cancer cells . 3.2 Antiviral Activity Recent studies have highlighted hippeastrine's potential in combating viral infections, particularly Zika virus. In research conducted by Weill Cornell Medicine:
Mechanisms of ActionThe mechanisms through which hippeastrine exerts its effects are still under investigation but appear to involve:
|
---|---|
CAS No. | 22352-41-6 |
Product Name | Hippeastrine |
Molecular Formula | C17H17NO5 |
Molecular Weight | 315.32 g/mol |
IUPAC Name | (2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one |
Standard InChI | InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1 |
Standard InChIKey | DGQPIOQRPAGNGB-DANNLKNASA-N |
Isomeric SMILES | CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O |
SMILES | CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O |
Canonical SMILES | CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O |
Appearance | Powder |
Purity | 98 % (TLC) |
Synonyms | (5S,5aR,12bS,12cR)-5-Hydroxy-1-methyl-2,3,5,5a,12b,12c-hexahydro[1,3]dioxolo[6,7]isochromeno[3,4-g]indol-7(1H)-one, Hydrobromide |
Reference | - Boit, Ergebnisse der Alkaloid-Chemie bis 1960. Akademie-Verlag, Berlin (1960). p. 420 |
PubChem Compound | 441594 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume